molecular formula C10H20N2O6S B7841319 3-((2-(Dimethylamino)ethyl)amino)tetrahydrothiophene 1,1-dioxide oxalate

3-((2-(Dimethylamino)ethyl)amino)tetrahydrothiophene 1,1-dioxide oxalate

Cat. No.: B7841319
M. Wt: 296.34 g/mol
InChI Key: ABUKKVTYIBEVFE-UHFFFAOYSA-N
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Description

3-((2-(Dimethylamino)ethyl)amino)tetrahydrothiophene 1,1-dioxide oxalate: is a chemical compound that belongs to the class of tetrahydrothiophenes. This compound is characterized by the presence of a dimethylaminoethyl group and an amino group attached to a tetrahydrothiophene ring, which is further oxidized to form a 1,1-dioxide. The oxalate salt form enhances its stability and solubility, making it suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-((2-(Dimethylamino)ethyl)amino)tetrahydrothiophene 1,1-dioxide oxalate typically involves the following steps:

    Formation of Tetrahydrothiophene Ring: The initial step involves the cyclization of a suitable precursor to form the tetrahydrothiophene ring.

    Introduction of Dimethylaminoethyl Group: The dimethylaminoethyl group is introduced through a nucleophilic substitution reaction, where a dimethylamino

Properties

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-N',N'-dimethylethane-1,2-diamine;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O2S.C2H2O4/c1-10(2)5-4-9-8-3-6-13(11,12)7-8;3-1(4)2(5)6/h8-9H,3-7H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABUKKVTYIBEVFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC1CCS(=O)(=O)C1.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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